molecular formula C12H22O11 B1581268 Nigerose CAS No. 497-48-3

Nigerose

Katalognummer: B1581268
CAS-Nummer: 497-48-3
Molekulargewicht: 342.30 g/mol
InChI-Schlüssel: QIGJYVCQYDKYDW-NSYYTRPSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Phosphorolysis and Hydrolysis

  • Nigerose Phosphorylase Activity: this compound phosphorylase, derived from Clostridium phytofermentans, can catalyze the phosphorolysis of this compound in the presence of inorganic phosphate. This reaction results in D-glucose and β-D-glucose 1-phosphate (β-G1P) . The systematic name for this enzyme is 3-α-D-glucosyl-D-glucose:phosphate β-D-glucosyltransferase .

  • Hydrolysis by α-Glucosidase: this compound can be hydrolyzed by α-glucosidase .

Enzymatic Production of this compound

This compound can be enzymatically produced from various abundant sugar resources :

  • From Maltose: Maltose phosphorylase and this compound phosphorylase convert maltose into this compound in the presence of phosphate .

  • From Cellobiose: Cellobiose phosphorylase and this compound phosphorylase, along with α-phosphoglucomutase and β-phosphoglucomutase, convert cellobiose into this compound .

  • From Sucrose: Sucrose phosphorylase, xylose isomerase, α-phosphoglucomutase, β-phosphoglucomutase, and this compound phosphorylase convert sucrose into this compound .

  • From Starch: Glycogen phosphorylase, isoamylase, α-phosphoglucomutase, β-phosphoglucomutase, and this compound phosphorylase convert starch and D-glucose into this compound .

Starting MaterialEnzymes UsedYield
MaltoseMaltose phosphorylase, this compound phosphorylase62%
CellobioseCellobiose phosphorylase, this compound phosphorylase, α-phosphoglucomutase, β-phosphoglucomutase52%
SucroseSucrose phosphorylase, xylose isomerase, α-phosphoglucomutase, β-phosphoglucomutase, this compound phosphorylase67%
StarchGlycogen phosphorylase, isoamylase, α-phosphoglucomutase, β-phosphoglucomutase, this compound phosphorylaseNot specified in table, but process described

Transglycosylation Reactions

  • Sucrose Phosphorylase: A sucrose phosphorylase from Bifidobacterium adolescentis can synthesize this compound using DMSO as a cosolvent . Mutating this enzyme allows for this compound production on a multi-gram scale in aqueous solution .

  • Acremonium sp. α-Glucosidase: Nigerooligosaccharides, including this compound, can be produced from maltose via transglycosylation by Acremonium sp. α-glucosidase .

Reverse Phosphorolytic Activity

This compound phosphorylase exhibits reverse phosphorolytic activity. It uses D-glucose as an acceptor and β-G1P as a donor, primarily producing this compound . The enzyme also demonstrates reverse phosphorolytic activity with D-xylose, 1,5-anhydro-D-glucitol, D-galactose, and methyl-α-D-glucoside, yielding α-1,3-glucosyl disaccharides and some α-1,2-glucosides as by-products .

Chemical Modification

Cyclic nigerosyl-1–6-nigerose (CNN) can be used as a building block to modify cyclodextrins for drug delivery systems. For example, CNN can be cross-linked using pyromellitic dianhydride to create nanosponges for encapsulating doxorubicin .

Wissenschaftliche Forschungsanwendungen

Synthesis of Nigerose

Recent advancements in enzymatic synthesis have enabled the efficient production of this compound from more common sugars like sucrose and glucose. Researchers at Ghent University have developed a mutant enzyme that facilitates this process without the need for expensive solvents like DMSO. This method allows for the production of this compound on a multi-gram scale, making it feasible for further exploration in industrial applications .

Table 1: Comparison of this compound Synthesis Methods

MethodEnzyme UsedSolvent RequiredProduction ScaleCost Effectiveness
Sucrose PhosphorylaseBifidobacterium adolescentisDMSOLimitedHigh
Mutant TransglycosylaseEngineered from sucrose enzymeNoneMulti-gram scaleLow

Biological Effects

This compound exhibits several promising biological properties that could be harnessed for health benefits:

  • Immune-Boosting Properties : Preliminary studies suggest that this compound may enhance immune responses, potentially making it useful as a dietary supplement or functional food ingredient .
  • Probiotic Effects : As a prebiotic, this compound could promote the growth of beneficial gut bacteria, contributing to improved digestive health .
  • Drug Delivery Systems : Research indicates that this compound can be incorporated into drug delivery systems, enhancing the stability and release profiles of therapeutic agents. For example, it has been studied as a carrier for doxorubicin, improving its release in the intestinal region while protecting it from degradation in acidic environments .

Industrial Applications

The potential applications of this compound extend to various industries:

  • Food Industry : Due to its low-caloric nature and unique sweetness profile, this compound could serve as a low-calorie sweetener in food products. Its non-digestible nature makes it an attractive alternative to traditional sugars, which are linked to obesity and metabolic disorders .
  • Pharmaceuticals : The unique structural properties of this compound allow it to function as a scaffold for drug development. Its ability to enhance drug solubility and bioavailability positions it as a valuable component in pharmaceutical formulations .
  • Agriculture : There is potential for this compound to be utilized in pesticide development due to its unique biochemical properties that may interact with plant systems .

Case Study 1: this compound in Drug Delivery

A study explored the use of cyclic nigerosyl-1–6-nigerose (CNN) as a novel drug carrier for doxorubicin. The results indicated an encapsulation efficiency of about 95%, with controlled release profiles showing significant potential for localized cancer treatment . This underscores the utility of this compound derivatives in enhancing therapeutic efficacy.

Case Study 2: Probiotic Effects on Gut Health

Research conducted on the prebiotic effects of this compound demonstrated its ability to stimulate the growth of beneficial gut microbiota. This study highlighted how incorporating this compound into functional foods could improve gut health and overall well-being .

Vergleich Mit ähnlichen Verbindungen

Nigerose ist unter den Disacchariden einzigartig aufgrund seiner α-1,3-glykosidischen Bindung und seiner unverdaulichen Natur . Ähnliche Verbindungen umfassen:

    Maltose: Besteht aus zwei Glucose-Einheiten, die durch eine α-1,4-glykosidische Bindung verbunden sind. Im Gegensatz zu this compound ist Maltose verdaulich und kommt häufig in Lebensmitteln vor.

    Trehalose: Besteht aus zwei Glucose-Einheiten, die durch eine α-1,1-glykosidische Bindung verbunden sind. Trehalose ist ebenfalls verdaulich und wird als Süßstoff und Konservierungsmittel verwendet.

    Saccharose: Besteht aus Glucose und Fructose, die durch eine α-1,2-glykosidische Bindung verbunden sind. Saccharose ist ein gewöhnlicher Haushaltszucker und ist leicht verdaulich.

Die einzigartige glykosidische Bindung von this compound und seine potenziellen präbiotischen Wirkungen unterscheiden es von diesen anderen Disacchariden .

Biologische Aktivität

Nigerose, a rare disaccharide composed of two glucose units linked by an α-1,3 bond, has garnered interest in various fields due to its unique biological activities and potential applications. This article explores the biological activity of this compound, emphasizing its metabolic pathways, potential health benefits, and applications in biotechnology and medicine.

1. Overview of this compound

This compound is classified as an α-D-glucoside and is structurally represented as α-D-Glcp-(1→3)-D-Glc. Its unique linkage distinguishes it from more common disaccharides like maltose and sucrose, leading to different metabolic pathways and biological activities.

2. Metabolism of this compound

Research indicates that this compound is metabolized by specific bacterial enzymes, particularly those belonging to the glycoside hydrolase (GH) family. For instance, a study on Lactococcus lactis revealed that its GH31 α-1,3-glucosidase exhibits significant hydrolytic activity toward this compound, demonstrating its specificity for the α-1,3 linkage compared to other substrates like maltose and kojibiose .

Table 1: Enzymatic Activity of Lactococcus lactis GH31

Substratek_cat/K_m Ratio (%)
This compound100
Kojibiose13
Maltose2.1

This specificity highlights the potential for using this compound in biotechnological applications where selective enzymatic reactions are desired.

3.1 Prebiotic Potential

This compound has been investigated for its prebiotic properties, which may enhance gut health by promoting beneficial bacteria growth. A review highlighted that this compound and similar oligosaccharides can serve as substrates for gut microbiota, potentially leading to improved intestinal health and immune function .

3.2 Antioxidant Properties

Recent studies have suggested that cyclic forms of this compound can act as oxygen nanocarriers. For example, cyclic nigerosyl-nigerose formulations were shown to release oxygen under hypoxic conditions, reducing cell mortality in cardiomyoblasts during reoxygenation phases . This property indicates possible therapeutic applications in ischemic conditions.

4. Applications in Drug Delivery

This compound has been utilized in drug delivery systems due to its ability to encapsulate therapeutic agents effectively. A notable study demonstrated that cyclic nigerosyl-1–6-nigerose could enhance the delivery of doxorubicin while protecting it from degradation in the gastric environment .

Table 2: Doxorubicin Release Profile from Cyclic Nigerosyl-1–6-Nigerose

Time (Days)% Drug Released
00
1420
2132.5

This slow-release mechanism suggests that this compound-based carriers could improve localized treatment efficacy for various cancers.

5.1 Case Study: this compound in Cancer Treatment

A study investigated the use of cyclic nigerosyl-1–6-nigerose as a carrier for doxorubicin, revealing a high encapsulation efficiency (95%) and a controlled release profile that could facilitate targeted therapy in tumors . The findings support the potential of this compound as a versatile building block in drug formulation.

5.2 Case Study: Metabolic Pathways

Research on bacterial metabolism demonstrated that this compound can be effectively utilized by gut microbiota, enhancing the understanding of its role as a prebiotic . This insight opens avenues for further exploration into dietary applications.

6. Conclusion

This compound exhibits significant biological activities that extend beyond mere sweetness. Its unique metabolic pathways, prebiotic potential, antioxidant properties, and applications in drug delivery systems position it as a valuable compound in biomedicine and biotechnology. Continued research into its mechanisms of action and broader applications will further elucidate its role in health and disease management.

Q & A

Q. Structural Characterization and Analysis

Basic: What analytical techniques are most reliable for confirming the structure of nigerose in synthetic or natural samples? Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR with D₂O as a solvent and acetone as an internal standard (δ 1H: 2.225 ppm; δ 13C: 31.45 ppm) to identify α-1,3 glycosidic linkages. Compare results with published spectra for validation .
  • HPAEC-PAD : High-performance anion-exchange chromatography with pulsed amperometric detection is recommended for quantifying this compound purity and distinguishing it from isoform disaccharides (e.g., kojibiose) .

Advanced: How can molecular docking resolve ambiguities in this compound-protein interaction models when experimental NOE data are limited? Methodological Answer:

  • Use docking simulations (e.g., AutoDock Vina) to predict binding modes of this compound with proteins like malectin. Cross-validate with sparse NOEs from ¹³C-filtered NOESY spectra (e.g., interactions with aromatic residues Y67, Y89, Y116, and F117 in malectin). Note that flexibility in ligand and side-chain orientations may require ensemble averaging .

Q. Synthesis and Enzymatic Production

Basic: What enzymatic systems are effective for synthesizing this compound, and how are they optimized? Methodological Answer:

  • Phosphorylases : Use sucrose phosphorylase (e.g., from Bifidobacterium adolescentis) to catalyze transglucosylation. Optimize reaction conditions (pH 7.0–7.5, 37°C, 10% glucose) to suppress hydrolysis and enhance α-1,3 linkage formation .
  • Immobilized Yeast : Calcium alginate-entrapped yeast cells improve reaction scalability and enzyme stability under anaerobic conditions .

Advanced: How can site-directed mutagenesis improve the catalytic efficiency of enzymes for this compound synthesis? Methodological Answer:

  • Target residues near the active site (e.g., D316C/N340C in BaSP) to enhance substrate binding or reduce steric hindrance. Validate mutants via kinetic assays (e.g., kcat and Km measurements) and structural analysis (X-ray crystallography or cryo-EM) .

Q. Functional and Mechanistic Studies

Basic: What experimental approaches are used to assess this compound’s prebiotic potential in vitro? Methodological Answer:

  • Microbial Fermentation Assays : Co-culture this compound with Bifidobacterium or Lactobacillus strains under anaerobic conditions. Measure short-chain fatty acid (SCFA) production via GC-MS as a marker of prebiotic activity .
  • Immunomodulation Assays : Test murine splenocyte proliferation using concanavalin A as a mitogen. Compare cytokine profiles (e.g., IL-6, TNF-α) between this compound-treated and control groups .

Advanced: How can conflicting data on this compound’s interaction with malectin be resolved? Methodological Answer:

  • Perform saturation transfer difference (STD) NMR to identify key hydrogen-bonding residues (e.g., E87 and K189) and quantify binding affinities. Address ambiguity in NOE-derived models by integrating isothermal titration calorimetry (ITC) for thermodynamic validation .

Q. Data Contradictions and Reproducibility

Advanced: How should researchers address discrepancies in reported yields of enzymatic this compound synthesis across studies? Methodological Answer:

  • Control for Solvent Effects : DMSO, a common solvent in prior methods, may artificially inflate yields by stabilizing transition states. Compare results using aqueous buffers with ≤5% organic cosolvents .
  • Standardize Substrate Ratios : Ensure sucrose-to-glucose ratios are consistent (e.g., 1:2 molar ratio) to minimize competitive inhibition during transglucosylation .

Q. Research Design and Hypothesis Testing

Basic: What frameworks are suitable for formulating hypotheses about this compound’s biological roles? Methodological Answer:

  • Apply PICOT : Define Population (e.g., gut microbiota), Intervention (this compound dosage), Comparison (vs. other prebiotics), Outcome (SCFA levels), and Timeframe (24–72h fermentation) .
  • Use FINER Criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., exploring this compound’s role in cryopreservation media) .

Advanced: How can researchers design multi-omics studies to investigate this compound’s metabolic pathways? Methodological Answer:

  • Combine transcriptomics (RNA-seq of Bifidobacterium cultures) with metabolomics (LC-MS for this compound-derived metabolites). Use pathway enrichment tools (e.g., KEGG Mapper) to link gene expression shifts to functional outcomes .

Q. Literature Review and Validation

Basic: How can researchers critically evaluate the reliability of published this compound data? Methodological Answer:

  • Check for Methodological Transparency : Prioritize studies detailing NMR acquisition parameters (e.g., 600 MHz for ¹H, 150 MHz for ¹³C) and enzyme source/origin (e.g., DSMZ strain numbers) .
  • Avoid Unvalidated Claims : Exclude studies lacking peer-reviewed validation (e.g., non-indexed platforms like ) .

Eigenschaften

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8-,9-,10+,11?,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGJYVCQYDKYDW-NSYYTRPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331419
Record name Nigerose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497-48-3
Record name Nigerose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.